molecular formula C10H8FNS B8700580 4-Fluoro-3-(thiophen-2-yl)aniline

4-Fluoro-3-(thiophen-2-yl)aniline

Cat. No.: B8700580
M. Wt: 193.24 g/mol
InChI Key: SEAHKKCYBSNFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(thiophen-2-yl)aniline is a useful research compound. Its molecular formula is C10H8FNS and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

4-fluoro-3-thiophen-2-ylaniline

InChI

InChI=1S/C10H8FNS/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h1-6H,12H2

InChI Key

SEAHKKCYBSNFGW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

768 mg of thiophene-2-boronic acid, 90 mg of palladium(II) acetate, 328 mg of 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl, 1.7 g of potassium phosphate and 562 mg of 3-chloro-4-fluoroaniline were added to 8 ml of dry toluene. The mixture was stirred at 80° C. overnight under an argon atmosphere. The cooled reaction mixture was admixed with water and ethyl acetate, and filtered, and the filtrate was extracted by shaking three times with a mixture of ethyl acetate and toluene. The combined organic phases were dried over magnesium sulfate and filtered, and the filtrate was concentrated under reduced pressure. The chromatographic purification of the residue was effected by method [RP1]. 4-Fluoro-3-thiophen-2-yl-phenylamine (267.4) was obtained. Molecular weight 193.03 (C10H8FNS); retention time Rt=1.18 min. [B]; MS (ESI): 235.08 (MH++CH3CN).
Quantity
768 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
562 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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